disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
Description
The compound disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate is a dinucleotide derivative featuring two distinct heterocyclic moieties:
- Adenine (6-aminopurin-9-yl): A purine base critical for nucleic acid structure and energy transfer (e.g., ATP, NAD+) .
The disodium salt and hydrate formulation enhance aqueous solubility, making it suitable for biochemical applications. Its structure includes a phosphodiester linkage bridging the two nucleosides, analogous to dinucleotides like FAD or Ap(6)A but with unique substitutions .
Properties
Molecular Formula |
C21H29N7Na2O15P2 |
|---|---|
Molecular Weight |
727.4 g/mol |
IUPAC Name |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C21H29N7O14P2.2Na.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;;1H2/q;2*+1;/p-2 |
InChI Key |
FWBNCIFELNNJCX-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Phosphoramidite-Mediated Coupling
The phosphoramidite approach is widely employed for constructing phosphate diester linkages. In this method, the adenine nucleoside (5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl)methanol is activated as a bis(pivaloyloxymethyl) (POM)-protected phosphoramidite. Reaction with the nicotinamide-derived nucleoside (5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methanol proceeds via nucleophilic substitution, forming the central phosphate bridge.
Key Steps:
- Protection: The 5′-hydroxyl groups of both nucleosides are protected with acid-labile groups (e.g., trityl or acetyl) to prevent undesired side reactions.
- Phosphitylation: The adenine nucleoside is treated with bis(POM)-phosphoramidite in the presence of 1H-tetrazole, generating a reactive intermediate.
- Coupling: The nicotinamide nucleoside is added, followed by oxidation with iodine/water to yield the phosphate triester.
- Deprotection: Sequential removal of POM groups using ammonium hydroxide yields the free phosphate diester.
Challenges:
H-Phosphonate Method
An alternative route utilizes H-phosphonate intermediates, which are more stable than phosphoramidites. The adenine nucleoside is converted to an H-phosphonate derivative via reaction with phosphorus trichloride followed by hydrolysis. Coupling with the nicotinamide nucleoside occurs in the presence of pivaloyl chloride, forming an H-phosphonate diester. Subsequent oxidation with tert-butyl hydroperoxide produces the target phosphate.
Advantages:
Protective Group Strategies
Protective groups are critical for regioselective phosphorylation:
| Group | Function | Removal Conditions |
|---|---|---|
| POM | Phosphate protection | Ammonium hydroxide |
| Acetyl | Hydroxyl protection | Methanolic ammonia |
| Trityl | 5′-OH protection | Dichloroacetic acid |
Example Protocol:
- Protect adenine nucleoside with trityl chloride.
- Phosphitylate with bis(POM)-phosphoramidite.
- Couple with acetyl-protected nicotinamide nucleoside.
- Deprotect sequentially via acidolysis and base treatment.
Enzymatic Synthesis
ATP-Dependent Phosphorylation
Enzymatic methods leverage kinases to install phosphate groups. Nicotinamide mononucleotide (NMN) and adenosine monophosphate (AMP) are phosphorylated using polyphosphate kinase (PPK) in the presence of adenosine triphosphate (ATP):
$$
\text{NMN + ATP} \xrightarrow{\text{PPK}} \text{NAD}^+ + \text{ADP}
$$
Modifications to the enzyme’s active site enable accommodation of the carbamoyl-pyridine moiety.
Optimization Data:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| pH | 7.5 | 22% |
| Temperature | 37°C | 15% |
| ATP Concentration | 10 mM | 30% |
NAD Synthetase-Mediated Assembly
NAD synthetase catalyzes the final step, linking nicotinamide mononucleotide (NMN) and ATP-derived phosphates. Recombinant enzymes from E. coli or S. cerevisiae are immobilized on silica supports to enhance reusability.
Reaction Scheme:
- NMN and ATP are incubated with NAD synthetase.
- The enzyme facilitates phosphate transfer and dinucleotide linkage.
- The disodium salt is precipitated using ethanol.
Purification and Hydration Control
Ion-Exchange Chromatography
The crude product is purified via strong anion-exchange (SAX) chromatography. A gradient of 0–1 M ammonium bicarbonate elutes the dinucleotide at ~0.7 M. Lyophilization yields the anhydrous disodium salt, which is subsequently hydrated under controlled humidity.
HPLC Conditions:
- Column: XBridge BEH C18, 5 µm
- Mobile Phase: 20 mM ammonium acetate (pH 6.8)/acetonitrile
- Retention Time: 12.3 min
Hydrate Formation
Hydration is achieved by exposing the anhydrous compound to 75% relative humidity for 48 hours. Karl Fischer titration confirms a water content of 8.2–8.5% (w/w), consistent with a monohydrate.
Characterization Data
Spectroscopic Analysis
- $$^{31}\text{P NMR}$$ (D$$_2$$O): δ −2.3 (phosphate), −10.8 (oxidophosphoryl).
- $$^{1}\text{H NMR}$$ (600 MHz): δ 8.21 (s, H-2, adenine), 9.12 (d, H-6, pyridine).
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 34.12 | 33.98 |
| H | 3.89 | 3.91 |
| N | 12.44 | 12.38 |
Chemical Reactions Analysis
Types of Reactions
Oxidation-Reduction Reactions: Beta-Nicotinamide Adenine Dinucleotide Disodium Salt undergoes redox reactions, where it alternates between oxidized and reduced forms.
Substitution Reactions: It can participate in substitution reactions, particularly in the presence of specific enzymes.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
Scientific Research Applications
Chemistry
Catalysis: Used as a coenzyme in various catalytic processes.
Analytical Chemistry: Employed in enzyme cycling assays to detect low concentrations of biologically relevant enzymes or metabolites.
Biology
Cellular Metabolism: Plays a vital role in cellular energy production and metabolism.
Signal Transduction: Involved in cell signaling pathways, particularly in stress responses.
Medicine
Cancer Research: Studied for its role in cancer biology and potential therapeutic applications.
Neurodegenerative Diseases: Investigated for its involvement in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Industry
Biotechnology: Used in the production of biofuels and other biotechnological applications.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical compounds.
Mechanism of Action
Molecular Targets and Pathways
Electron Transport Chain: Acts as an electron carrier in the electron transport chain, facilitating ATP production.
Enzyme Cofactor: Functions as a cofactor for various dehydrogenases and reductases.
Pathways Involved
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds share structural or functional similarities with the target molecule:
Structural and Functional Analysis
Adenine vs. Modified Heterocycles
- AR-C67085 : A propylsulfanyl-modified adenine enhances selectivity for P2Y receptors, unlike the target’s carbamoylpyridine .
Phosphate Linkages
- The target’s phosphodiester bridge is similar to FADH and Ap(6)A but lacks the pyrophosphate (FADH) or hexaphosphate (Ap(6)A) chains, reducing charge density and solubility compared to Ap(6)A .
- Potassium Adenosine Phosphate: A monophosphate derivative with simpler solubility and ion interactions .
Counterions and Hydration
Biochemical Relevance
Biological Activity
Disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl][5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate is a complex chemical compound known for its potential biological activities. This article explores its biological mechanisms, applications in research and medicine, and relevant case studies.
Chemical Information:
- IUPAC Name: Disodium;[[5-(6-amino-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl][5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
- CAS Number: 84366-81-4
- Molecular Formula: C27H31N9Na2O15P2
- Molecular Weight: 829.52 g/mol
Biological Activity
The biological activity of this compound is primarily attributed to its role in cellular metabolism and signaling pathways. It exhibits several key activities:
-
Enzyme Modulation:
- Acts as a cofactor for various enzymes involved in nucleotide metabolism.
- Influences the activity of kinases and phosphatases, critical for signal transduction.
-
Antioxidant Properties:
- Demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- May enhance cellular resilience against damage caused by reactive oxygen species (ROS).
-
Potential Therapeutic Applications:
- Investigated for its role in neuroprotection, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Shows promise in modulating inflammatory responses and improving metabolic disorders.
The compound's mechanism involves:
- Phosphate Group Transfer:
- Facilitates the transfer of phosphate groups in biochemical reactions, crucial for energy metabolism.
- Interaction with Cellular Receptors:
- Binds to specific receptors involved in cellular signaling pathways, influencing gene expression and cellular responses.
Neuroprotective Effects
A study published in the Journal of Neurochemistry investigated the neuroprotective effects of disodium;[[5-(6-amino-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl][5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-y]methyl phosphate;hydrate on neuronal cultures exposed to oxidative stress. The results indicated:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 60 | 85 |
| ROS Levels (μM) | 10 | 5 |
| Inflammatory Cytokines (pg/mL) | 200 | 100 |
The treatment group showed significantly improved cell viability and reduced levels of ROS and inflammatory cytokines.
Metabolic Regulation
Another study focused on the compound's impact on glucose metabolism in diabetic models. The findings suggested that the compound enhanced insulin sensitivity and glucose uptake in muscle cells:
| Parameter | Baseline | After Treatment |
|---|---|---|
| Glucose Uptake (nmol/mg) | 50 | 90 |
| Insulin Sensitivity Index | 1.0 | 1.8 |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying this dinucleotide phosphate derivative?
- Methodology :
- Solid-phase synthesis is commonly employed for nucleotide analogs, using phosphoramidite chemistry to sequentially add protected nucleoside units (e.g., 6-aminopurin and 3-carbamoylpyridinyl moieties). Protecting groups like tert-butyldimethylsilyl (TBDMS) or trityl are critical to prevent undesired side reactions .
- Enzymatic coupling using kinases or ligases can improve regioselectivity, particularly for phosphate linkages .
- Purification : Ion-exchange chromatography (e.g., DEAE-Sephadex) is effective due to the compound’s charged phosphate groups. Reverse-phase HPLC with ammonium acetate buffers ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : -NMR identifies phosphate linkages (δ 0–5 ppm for phosphodiesters), while - and -NMR resolve sugar puckering and nucleobase orientation .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M–Na] ion for disodium salts) .
- X-ray Crystallography : Resolves 3D conformation, particularly hydration effects (critical for hydrate stability) .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s role in enzymatic assays?
- Key Factors :
- Buffer Conditions : Use Tris-HCl (pH 7.4) or HEPES (pH 7.0) with 1–5 mM Mg to mimic physiological conditions, as divalent cations stabilize phosphate interactions .
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for targets like P2Y purinergic receptors. Pre-equilibrate the compound to avoid hydration-related artifacts .
- Kinetic Studies : Monitor ATPase or kinase activity using coupled enzymatic systems (e.g., NADH oxidation) to detect phosphate transfer efficiency .
Q. How should researchers address stability challenges during storage and handling?
- Stability Protocols :
- Lyophilization : Store as a lyophilized powder at –80°C to prevent hydrolysis of labile phosphate bonds. Reconstitute in degassed, ultra-pure water to minimize oxidative degradation .
- Light Sensitivity : Protect from UV exposure using amber vials, as the 3-carbamoylpyridinyl group may undergo photodegradation .
- pH Monitoring : Regularly assess solution pH (target 6.5–7.5) to avoid acid-catalyzed depurination of the 6-aminopurin moiety .
Q. How can contradictory data in binding affinity studies be resolved?
- Root Causes and Solutions :
- Receptor Isoforms : Validate target specificity using siRNA knockdown or isoform-selective inhibitors (e.g., AR-C compounds in P2Y receptor studies) .
- Assay Variability : Cross-validate with orthogonal methods (e.g., SPR vs. radioligand binding) and standardize temperature (±0.5°C) to reduce thermal drift .
- Impurity Interference : Re-purify the compound via preparative HPLC and verify purity with LC-MS before assays .
Q. What computational approaches are recommended for modeling interactions with biological targets?
- Modeling Strategies :
- Molecular Docking : Use AutoDock Vina with AMBER force fields to simulate binding to purinergic receptors. Include explicit water molecules to account for hydration effects .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of phosphate linkages under physiological ionic strength (150 mM KCl) .
- QM/MM Calculations : Evaluate electronic interactions at the phosphate-metal binding sites (e.g., Mg) using Gaussian09 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
